(S)-2-Aminoindan-1-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S)-2-amino-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H9NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5,10H2/t8-/m0/s1 |
InChI Key |
MFWNULQJIPYQAD-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)C2=CC=CC=C21)N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)N |
Origin of Product |
United States |
Synthetic Methodologies for S 2 Aminoindan 1 One
Racemic Synthesis Approaches to 2-Aminoindan-1-one
The synthesis of racemic 2-aminoindan-1-one serves as the crucial first step toward obtaining the enantiomerically pure (S)-2-Aminoindan-1-one. The methodologies for preparing the racemic mixture are diverse, often commencing with readily available indanone precursors. These approaches involve the introduction of a nitrogen-containing functional group at the C-2 position of the 1-indanone (B140024) skeleton. Key strategies include leveraging classical reactions like oximation and reduction, direct amination, cyclization reactions to build the indanone ring system, and degradation pathways.
Early Synthetic Routes from 1-Indanone Derivatives
Early and foundational methods for the synthesis of 2-aminoindan-1-one and related structures frequently utilize 1-indanone as a starting material. Its chemical structure provides a reactive carbonyl group and an adjacent methylene (B1212753) group (C-2) that is amenable to functionalization, making it an ideal precursor for introducing the required amino group.
A common strategy for introducing an amino group involves the oximation of a carbonyl group followed by reduction. In the context of 2-aminoindan-1-one, this pathway would theoretically start from 1,2-indanedione. The ketone at the C-2 position could be selectively converted to an oxime, which is then reduced to the primary amine.
However, a more documented route in the chemical literature involves the related compound, 2-indanone (B58226). The synthesis begins with the conversion of 2-indanone to 2-indanone oxime using hydroxylamine (B1172632). nih.gov Subsequent reduction of this oxime has been studied, though it typically leads to 2-aminoindane, where the C-1 carbonyl group is also reduced to a methylene group. acs.orgnih.gov Achieving a selective reduction that preserves the C-1 ketone while reducing the C-2 oxime presents a significant chemical challenge, requiring carefully chosen reagents that differentiate between the two functional groups.
Table 1: Example of Oxime Reduction from a Related Precursor
| Starting Material | Reagent | Product | Note |
|---|---|---|---|
| 2-Indanone Oxime | Catalytic Hydrogenation (e.g., Pd/C) | 2-Aminoindane | The ketone is also reduced. researchgate.net |
Direct amination of the α-carbon (C-2) of 1-indanone provides a more direct route to the 2-aminoindan-1-one skeleton. One such strategy is the α-halogenation of 1-indanone to produce 2-bromo-1-indanone, followed by nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent like sodium azide, which can be later reduced.
Another approach involves the direct electrophilic amination of the 1-indanone enolate. The enolate, formed by treating 1-indanone with a strong base, can react with an electrophilic nitrogen source, such as a dialkyl azodicarboxylate, to install the amino group at the C-2 position. Subsequent cleavage of the protecting groups yields the target α-amino ketone. Reductive amination of 1,2-indanedione is also a viable, though less common, pathway.
Cyclization Reactions in 2-Aminoindanone Formation
Instead of building upon a pre-existing indanone ring, cyclization reactions can be employed to construct the bicyclic system with the necessary functional groups already incorporated. A prominent example of this strategy is the intramolecular Friedel-Crafts acylation. mdpi.com This approach can start from a derivative of phenylalanine, where the aromatic ring and the amino-acid backbone provide all the necessary atoms.
In a typical sequence, D-phenylalanine can be converted to its corresponding acyl chloride. mdpi.com Treatment with a Lewis acid, such as aluminum chloride (AlCl₃), then catalyzes the intramolecular acylation, where the acyl chloride reacts with the phenyl ring to close the five-membered ring, forming the indanone skeleton. This method offers the potential for stereochemical control, making it a powerful tool for asymmetric synthesis. mdpi.com
Hofmann Degradation Pathways
The Hofmann degradation, or Hofmann rearrangement, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgvedantu.com This method can be adapted for the synthesis of 2-aminoindan-1-one. The required starting material for this pathway would be 1-oxoindan-2-carboxamide.
The reaction is initiated by treating the amide with bromine in an aqueous solution of a strong base like sodium hydroxide. vedantu.com This process proceeds through several key steps:
Formation of an N-bromoamide intermediate.
Base-induced deprotonation followed by rearrangement, where the alkyl group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.
Hydrolysis of the isocyanate, which decarboxylates to yield the final primary amine, 2-aminoindan-1-one.
This synthetic route is particularly useful as it provides a way to convert a carboxylic acid derivative (at the C-2 position) into an amino group.
Palladium-Catalyzed Cyclization Approaches
Modern synthetic chemistry offers powerful tools for ring formation, including palladium-catalyzed cyclization reactions. These methods can be applied to construct the indanone framework through intramolecular C-C or C-N bond formation. nih.gov
A potential strategy involves an intramolecular Heck reaction or a related palladium-catalyzed amination. The synthesis would begin with a suitably substituted aromatic precursor, for instance, an o-halophenyl compound bearing a side chain with an alkene and a protected amino group. In the presence of a palladium catalyst, an intramolecular cyclization can occur, forming the five-membered ring of the indanone system and establishing the C2-N bond. These reactions are often highly efficient and can be performed under mild conditions, offering a versatile and modern alternative to more traditional methods.
Enantioselective Synthesis of this compound
Chiral auxiliary-mediated synthesis is a classical and robust strategy for establishing stereocenters. This approach involves the temporary incorporation of a chiral molecule, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.
One effective method for synthesizing optically active aminoindanes is to begin with a readily available, enantiopure starting material from the "chiral pool." Chiral amino acids, such as (S)-phenylalanine, are ideal precursors due to their structural similarity to the target molecule.
A common route involves an intramolecular Friedel-Crafts reaction of N-protected phenylalanine. For instance, N-carbomethoxy-(S)-phenylalanine can be cyclized under acidic conditions to form the corresponding (S)-2-N-carbomethoxy-1-indanone. This key step transfers the inherent chirality of the starting amino acid to the indanone core, establishing the desired (S)-configuration at the C-2 position. The amino group is already in place, and subsequent transformations focus on modifying the rest of the molecule. This approach is advantageous as the stereocenter is sourced directly from a natural and inexpensive chiral molecule, avoiding the need for a resolution step or a complex asymmetric catalyst.
When a prochiral precursor is used, a chiral auxiliary can be attached to direct a diastereoselective transformation. The auxiliary creates a chiral environment, causing reagents to approach from a less sterically hindered face, thereby favoring the formation of one diastereomer over the other.
For example, a chiral auxiliary, such as a derivative of cis-1-aminoindan-2-ol, can be attached to a precursor molecule. Subsequent reactions, like electrophilic amination of an enolate, are then directed by the bulky chiral group. In the context of this compound synthesis, a prochiral 1-indanone derivative could be converted into a chiral enamine or imine using a chiral amine auxiliary. Subsequent amination would proceed diastereoselectively.
Another key diastereoselective transformation is the reduction of a carbonyl group. In a synthesis starting from (S)-phenylalanine, the cyclized N-protected 2-amino-1-indanone intermediate possesses a ketone that can be diastereoselectively reduced to a hydroxyl group. This reduction can be controlled to yield a specific diastereomer of the corresponding amino alcohol, which is a valuable intermediate for various pharmaceuticals. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity.
Table 1: Examples of Chiral Auxiliary-Mediated Transformations in Indane Synthesis This table is illustrative of the types of transformations and selectivities achieved in related systems, as specific data for this compound was not detailed in the provided search results.
| Precursor / Auxiliary | Transformation | Reagents | Diastereomeric Ratio (d.r.) / Enantiomeric Ratio (e.r.) | Reference |
| N-Acyl Oxazolidinone derived from aminoindanol (B8576300) | Electrophilic Amination | Lithium tert-butyl-N-tosyloxycarbamate, CuCN | Excellent diastereoselectivity | |
| 2-Azadiene with Chiral Copper-Hydride Catalyst | Reductive Coupling with 2-Indanone | (S)-DTBM-SEGPHOS, Cu(OAc)₂, HSiMe(OSiMe₃)₂ | 8:1 d.r., 97:3 e.r. |
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. This is often preferred in industrial settings.
Transition metal catalysis is a powerful tool for creating C-N bonds stereoselectively. Asymmetric reductive amination (ARA) of 1-indanone is a direct and efficient route to chiral 2-aminoindanes. This one-pot reaction involves the condensation of the ketone with an amine source (like ammonia or an ammonium (B1175870) salt) to form an intermediate imine, which is then asymmetrically hydrogenated by a chiral transition metal complex. Catalysts based on iridium, rhodium, or ruthenium with chiral phosphine (B1218219) ligands are commonly employed for this purpose.
More recently, biocatalytic approaches using enzymes have gained prominence. Reductive aminases (RedAms) and ω-transaminases can catalyze the asymmetric amination of ketones with high enantioselectivity. For example, engineered reductive aminases have been successfully used for the synthesis of (R)-rasagiline via the reductive amination of 1-indanone with propargylamine. A similar strategy could be adapted to synthesize this compound by selecting an appropriate enzyme and amine source. These enzymatic methods are attractive due to their high selectivity, mild reaction conditions, and environmental compatibility.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic and expensive metals. The asymmetric α-amination of carbonyl compounds is a well-established organocatalytic reaction.
For the synthesis of this compound, 1-indanone can be reacted with an electrophilic nitrogen source, such as a dialkyl azodicarboxylate, in the presence of a chiral organocatalyst. Chiral amines, particularly proline and its derivatives, are effective catalysts for this transformation. The proposed mechanism involves the formation of a chiral enamine intermediate from 1-indanone and the proline catalyst. This enamine then reacts with the aminating agent from the sterically less hindered face, leading to the formation of the α-amino ketone with high enantioselectivity. Research has shown that indane-based substrates are particularly well-suited for proline-catalyzed α-amination reactions.
Table 2: Asymmetric Catalytic Approaches for Amination of Indanones This table includes data from closely related systems to illustrate the potential of these methods for this compound synthesis.
| Substrate | Catalyst Type | Catalyst/Enzyme | Amine Source | Key Findings | Reference |
| 1-Indanone | Biocatalyst (Reductive Aminase) | Engineered AcRedAm | Propargylamine | Synthesis of (R)-rasagiline with high stereoselectivity. | |
| 1-Indanone Derivatives | Biocatalyst (ω-Transaminase) | CC1012 wild-type and M9 mutant | Alanine | High conversion and >99% ee for the (S)-amine. | |
| Indane-1-carboxaldehydes | Organocatalyst | L-proline | DEAD (Diethyl azodicarboxylate) | Good yields and high enantioselectivity reported for this substrate class. |
Asymmetric Catalysis for Enantioselective Formation
Enantioselective Rearrangement Reactions
Enantioselective rearrangement reactions represent a powerful tool in asymmetric synthesis for constructing complex chiral molecules from simpler precursors. While direct application to the synthesis of this compound is not extensively documented, analogous catalytic asymmetric rearrangements provide a conceptual framework. For instance, the catalytic enantioselective Claisen rearrangement of O-allyl β-ketoesters, a type of nih.govnih.gov-sigmatropic rearrangement, has been achieved with high efficiency using chiral catalysts. nih.gov This type of transformation allows for the creation of quaternary stereocenters with excellent enantiocontrol. nih.gov
Another relevant class of reactions includes asymmetric catalytic [4+2] cycloadditions, such as the Diels-Alder reaction. Organocatalytic strategies have been successfully employed for the activation of α,β-unsaturated ketones, enabling highly enantioselective cycloadditions with various dienes. princeton.edu Although not a direct synthesis of the aminoindanone core, these methods demonstrate the potential of chiral catalysts to orchestrate complex bond-forming events with high stereocontrol, which could be adapted to precursors of the target molecule. A hypothetical pathway could involve an intramolecular cyclization of a suitably functionalized precursor, guided by a chiral catalyst to establish the stereocenter at the C2 position.
Chemoenzymatic Synthetic Strategies
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry, offering efficient routes to enantiopure compounds. nih.govnih.gov This approach is particularly well-suited for producing chiral amines and their precursors.
Lipase-Catalyzed Resolutions on Related Indanone Precursors
Kinetic resolution, particularly using lipases, is a robust and widely used method for separating enantiomers of racemic alcohols and esters. researchgate.net This strategy can be applied to precursors of this compound, such as racemic 2-hydroxyindan-1-one or its corresponding acetate. In a typical kinetic resolution, a lipase (B570770) selectively acylates or hydrolyzes one enantiomer of a racemic mixture at a much higher rate than the other, leaving the unreacted enantiomer in high enantiomeric excess.
For example, lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia, and Thermomyces lanuginosus have demonstrated high efficiency and selectivity in resolving various chiral alcohols. mdpi.commdpi.com The resolution of racemic indanol has been achieved with excellent enantioselectivity (>99% ee) using lipase-catalyzed acetylation. mdpi.com A similar strategy could be applied to a racemic precursor like N-acetyl-2-aminoindan-1-ol, followed by oxidation to yield the desired this compound.
Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that allows for a theoretical yield of 100% of a single enantiomer from a racemate. In a DKR process, the slower-reacting enantiomer is continuously racemized in situ, making the entire racemic substrate available for conversion into the desired enantiomer. This is often achieved by combining an enzyme with a chemical racemization catalyst.
Table 1: Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols This table presents representative data for lipase-catalyzed resolutions of analogous chiral alcohols, illustrating the potential of this method for precursors of this compound.
| Enzyme Source | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) | Reference |
| Pseudomonas fluorescens | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Hydrolysis | (R)-1-(2,6-dimethylphenoxy)propan-2-ol | >99% | mdpi.com |
| Thermomyces lanuginosus | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | Hydrolysis | (R)-1-(2,6-dimethylphenoxy)propan-2-ol | >99% | mdpi.com |
| Candida antarctica Lipase B (CAL-B) | rac-indanol | Acetylation | (S)-indanol | >99% | mdpi.com |
| Amano Lipase PS-C II | rac-2-phenylethanol derivative | Acetylation | (R)-alcohol | 99.6% | nih.gov |
| Pseudomonas cepacia Lipase | rac-ivabradine alcohol precursor | Hydrolysis | (S)-alcohol | 92% (96:4 e.r.) | mdpi.com |
Biocatalytic Amination or Reduction Processes
Direct asymmetric synthesis using biocatalysts offers an elegant and efficient alternative to resolution methods. Enzymes such as amine dehydrogenases (AmDHs), transaminases (TAs), and imine reductases (IREDs) are capable of introducing chirality directly. nih.govresearchgate.net
Reductive Amination: The most direct route would involve the reductive amination of 1,2-indandione. An amine dehydrogenase could catalyze the addition of ammonia to one of the ketone functionalities, followed by reduction of the resulting imine to stereoselectively form this compound. AmDHs have been successfully engineered to catalyze the synthesis of a variety of chiral amines from their corresponding ketones with high enantioselectivity. frontiersin.orgthieme-connect.de
Transamination: Transaminases (TAs) catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone acceptor. rsc.org A ω-TA could be employed to convert 1,2-indandione into this compound. This approach often requires strategies to shift the reaction equilibrium towards the product, such as using a high concentration of the amine donor. rsc.org
Asymmetric Reduction: An alternative chemoenzymatic route involves the asymmetric reduction of a prochiral precursor. For instance, 2-azidoindan-1-one or a 2-(protected-imino)indan-1-one could be synthesized chemically and then subjected to enantioselective reduction using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH). nih.govmdpi.com These enzymes utilize cofactors like NAD(P)H to deliver a hydride to the carbonyl group with high stereocontrol. A subsequent chemical step would then convert the resulting chiral alcohol or protected amine to the final product.
Table 2: Biocatalytic Approaches for Chiral Amine and Alcohol Synthesis This table summarizes relevant biocatalytic transformations that could be applied to the synthesis of this compound or its precursors.
| Enzyme Class | Enzyme Example | Substrate Type | Product Type | Key Features | Reference |
| Amine Dehydrogenase (AmDH) | Engineered PheDH | Ketones | Chiral Amines | High enantioselectivity (>99% ee) with ammonia. | thieme-connect.de |
| Transaminase (TA) | ATA-251 | Ketones (e.g., 1-indanone) | Chiral Amines | Broad substrate scope; high enantioselectivity. | rsc.org |
| Imine Reductase (IRED) | IR36-M5 | Imines (from ketones and amines) | Chiral Secondary Amines | High conversion (97%) and stereoselectivity (97% ee). | mdpi.com |
| Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Pichia delftensis | Ketones | Chiral Alcohols | Can produce (S)-alcohols with >98% ee. | mdpi.com |
Synthesis of Substituted this compound Derivatives
The synthesis of derivatives of this compound is crucial for applications in medicinal chemistry and materials science, where fine-tuning of molecular properties is required. This can be achieved through regioselective functionalization of the core structure or by post-synthetic modifications.
Regioselective Functionalization Strategies
Introducing substituents at specific positions on the aromatic ring of the indanone scaffold requires careful consideration of the directing effects of the existing functional groups. The ketone is a deactivating, meta-directing group, while the amino group (or a protected version) is typically an activating, ortho-, para-directing group. The interplay of these effects, along with steric hindrance, governs the outcome of electrophilic aromatic substitution reactions.
Common regioselective functionalization strategies include:
Nitration: Using nitric acid and sulfuric acid to introduce a nitro group, which can later be reduced to an amine.
Halogenation: Introducing bromine or chlorine using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃.
Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups, although the deactivated ring may require harsh conditions.
To achieve specific regioselectivity, it is often necessary to perform these functionalizations on an earlier precursor in the synthetic route, before the indanone ring is fully constructed. For example, starting with a substituted hydrocinnamic acid allows for the synthesis of 1-indanones with a predetermined substitution pattern. beilstein-journals.org
Post-Synthetic Modifications on the Aromatic or Aliphatic Ring
Once the substituted or unsubstituted this compound core is synthesized, further modifications can be carried out.
Aromatic Ring Modifications:
Cross-Coupling Reactions: If a halogen substituent is present on the aromatic ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be used to form new carbon-carbon or carbon-heteroatom bonds, introducing a wide variety of functional groups.
Modification of Existing Substituents: A previously introduced nitro group can be reduced to an amine, which can then be diazotized and converted into a range of other functionalities (e.g., -OH, -F, -Cl, -Br, -CN).
Aliphatic Ring Modifications:
N-Functionalization: The primary amine at the C2 position is a key site for modification. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents, altering the molecule's steric and electronic properties.
Ketone Reduction/Modification: The C1 ketone can be reduced to a hydroxyl group, creating an amino alcohol scaffold like cis-1-aminoindan-2-ol. nih.gov The ketone can also be converted to other functional groups, such as an oxime or hydrazone.
These post-synthetic modifications allow for the creation of a diverse library of this compound derivatives from a common chiral intermediate, facilitating the exploration of structure-activity relationships.
Chemical Reactivity and Transformations
Reactions at the Ketone Moiety (C1)
The carbonyl group at the C1 position is a key site of reactivity. Its carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by various nucleophiles. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Additions to the Carbonyl Group
Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org Due to the planar nature of the carbonyl group, the nucleophile can attack from either face, which can lead to the formation of a new chiral center if the two groups attached to the carbonyl are different. libretexts.org In the case of (S)-2-Aminoindan-1-one, this can result in the formation of diastereomeric products.
Common nucleophiles that add to ketones include organometallic reagents (like Grignard reagents), hydrides, and cyanide ions. wikipedia.orgmedlifemastery.com For instance, the addition of a cyanide ion (from a source like HCN or NaCN) to the C1 carbonyl would result in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon. medlifemastery.comlibretexts.org
Condensation Reactions (e.g., Oxime, Hydrazone, Imine Formation)
Condensation reactions at the carbonyl group involve the addition of a nitrogen-based nucleophile, such as a primary amine or its derivatives, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. masterorganicchemistry.comlumenlearning.com These reactions are typically catalyzed by acid. lumenlearning.com
Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields an oxime. wikipedia.org This reaction proceeds through the nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by dehydration. Oximes are important intermediates; for example, the reduction of an oxime derived from 2-hydroxy-1-indanone is a step in the synthesis of (1S,2R)-1-amino-2-indanol. mdpi.com
Hydrazone Formation: When reacted with hydrazine (B178648) (NH₂-NH₂) or its derivatives (e.g., phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine), this compound forms a hydrazone. lumenlearning.comresearchgate.net This reaction follows the same general mechanism of nucleophilic addition-elimination. researchgate.net Hydrazones are stable compounds and can be key intermediates in reactions like the Wolff-Kishner reduction. lumenlearning.com
Imine Formation: Primary amines (R-NH₂) react with the ketone moiety to form imines, also known as Schiff bases. masterorganicchemistry.comchemistrysteps.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, a series of proton transfers, and the elimination of water. youtube.com The formation of imines is a reversible process and is often pH-dependent, with optimal rates typically observed under mildly acidic conditions. lumenlearning.com
| Reagent | Product Type | General Structure |
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |
| Hydrazine (R-NH-NH₂) | Hydrazone | C=N-NH-R |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N-R |
Reduction of the Carbonyl Group to Alcohols (Formation of Aminoindanol (B8576300) Isomers)
The reduction of the carbonyl group in 2-aminoindan-1-one derivatives is a critical transformation, leading to the formation of aminoindanol isomers, which are valuable chiral auxiliaries and key components in pharmaceuticals. nih.govsigmaaldrich.com The reduction creates a new stereocenter at C1, and depending on the hydride's approach to the carbonyl face, either cis- or trans-aminoindanol diastereomers can be formed.
Various hydride reagents are employed for this reduction, with the choice of reagent significantly influencing the stereoselectivity of the product. For example, the reduction of N-protected 2-amino-1-indanones with different reducing agents yields varying ratios of cis and trans isomers. Bulky hydride reagents often provide higher diastereoselectivity. nih.gov Ghosh and Chen demonstrated that while sodium borohydride (B1222165) gave poor selectivity, bulky alkyl hydride reagents like L-selectride afforded excellent selectivities in the reduction of related α-keto esters when using an aminoindanol-derived chiral auxiliary. nih.gov
Table 1: Stereoselective Reduction of Aminoindanone Derivatives
| Reducing Agent | Diastereomeric Ratio (cis:trans) | Reference |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Poor selectivity | nih.gov |
| L-Selectride | Good to excellent selectivity (>99:1) | nih.gov |
The resulting cis-1-amino-2-indanol is a particularly important building block, notably used in the synthesis of the HIV protease inhibitor Indinavir. nih.gov
Enolate Chemistry and Alpha-Functionalization
Like other ketones with α-hydrogens, this compound can be deprotonated at the α-carbon (C2) to form an enolate. byjus.comyoutube.com Enolates are potent carbon nucleophiles and are crucial intermediates for forming new carbon-carbon bonds at the α-position. byjus.comlibretexts.org The formation of the enolate can be controlled to favor either the kinetic or thermodynamic product by carefully selecting the base, temperature, and solvent. msu.edu
Once formed, the enolate can react with various electrophiles in α-functionalization reactions. A key example is α-alkylation, where the enolate reacts with an alkyl halide in an SN2 reaction to attach an alkyl group to the C2 carbon. libretexts.orgmasterorganicchemistry.com
In a process developed for the synthesis of Indinavir, the lithium enolate of an N-acylated aminoindanone derivative undergoes diastereoselective allylation with allyl bromide, demonstrating a practical application of this chemistry. nih.gov This high diastereoselectivity is crucial for establishing the correct stereochemistry in the final drug molecule. nih.gov
Reactions at the Amine Moiety (C2)
The primary amine at the C2 position is nucleophilic and basic, allowing for a variety of reactions, particularly with electrophilic reagents.
Alkylation and Reductive Amination
The primary amine functionality of this compound is a key site for synthetic modification, readily undergoing alkylation and reductive amination reactions. These transformations are fundamental for introducing a wide range of substituents, thereby modulating the molecule's steric and electronic properties.
Alkylation: Direct alkylation of the amine can be achieved using various alkylating agents. However, this method can sometimes lead to over-alkylation, yielding mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve more controlled mono-alkylation, alternative strategies such as hydrogen-borrowing catalysis are employed. This method uses alcohols as alkylating agents, proceeding through a temporary oxidation of the alcohol to an aldehyde, followed by imine formation with the amine and subsequent reduction. nih.gov While specific examples detailing the direct alkylation of this compound are not extensively documented, the principles of N-alkylation of primary amines are well-established and applicable. monash.edu
Reductive Amination: A more controlled and widely used method for N-alkylation is reductive amination. wikipedia.org This process involves the initial reaction of the primary amine of this compound with an aldehyde or ketone to form an intermediate imine or enamine. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com The key advantage of this method is its high selectivity, which largely avoids the issue of multiple alkylations. masterorganicchemistry.com
A variety of reducing agents can be employed, with their choice depending on the specific substrates and desired reaction conditions. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is mild enough to selectively reduce the iminium ion in the presence of the original carbonyl compound. masterorganicchemistry.comwikipedia.org
Table 1: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvents | Key Characteristics |
|---|---|---|
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Mild and selective; sensitive to water. commonorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Not sensitive to water; can be used in protic solvents. commonorganicchemistry.com |
| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can also reduce aldehydes and ketones; added after imine formation. commonorganicchemistry.com |
Carbamic Acid and Urea (B33335) Derivative Formation
The nucleophilic amine of this compound serves as a precursor for the synthesis of carbamic acid and urea derivatives, which are significant structural motifs in medicinal chemistry. nih.govresearchgate.net
Carbamic Acid Derivatives (Carbamates): Carbamates, or urethanes, are esters of carbamic acid (H₂NCOOH). wikipedia.orgdrugbank.com They are typically synthesized by reacting the amine with a chloroformate or by the reaction of an isocyanate with an alcohol. In the context of this compound, the amine can react with various chloroformates (e.g., benzyl (B1604629) chloroformate) or other reagents like diethylcarbonate in the presence of a base to yield the corresponding N-substituted carbamate. researchgate.net Carbamates are often used as protecting groups for amines in multi-step syntheses due to their stability and selective cleavage conditions. frontiersin.org
Urea Derivatives: Urea is characterized by a carbonyl group flanked by two amino groups (R₂N-CO-NR₂). wikipedia.org Derivatives of this compound can be readily prepared by reacting the primary amine with an isocyanate. nih.gov This reaction is typically efficient and proceeds through the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. Alternatively, phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole can be used to first activate the amine, which then reacts with another amine to form the urea linkage. nih.gov The urea functional group is a potent hydrogen bond donor and acceptor, a property that is frequently exploited in drug design to enhance binding affinity to biological targets. nih.gov
Table 2: Synthetic Routes to Carbamate and Urea Derivatives
| Derivative Type | Reactant for this compound | Resulting Functional Group |
|---|---|---|
| Carbamic Acid Derivative (Carbamate) | Alkyl/Aryl Chloroformate (R-O-CO-Cl) | -NH-CO-OR |
| Urea Derivative | Isocyanate (R-N=C=O) | -NH-CO-NHR |
| Symmetrical Urea Derivative | Phosgene (COCl₂) or equivalent | -NH-CO-NH-(indan-1-one) |
Oxidation Reactions of the Amine
The oxidation of the amine group in this compound can lead to several products, depending on the oxidant and reaction conditions. The transformation of amines is a key reaction in both synthetic chemistry and biological systems. nih.govmdpi.com
In biological contexts, flavoproteins such as monoamine oxidases catalyze the oxidation of primary and secondary amines. nih.govnih.gov The general mechanism involves the conversion of the C-N single bond to a C=N double bond, forming an imine, which is subsequently hydrolyzed to a ketone and ammonia (B1221849). nih.gov Applying this to this compound, enzymatic or chemical oxidation could potentially convert the amine to an imine, which upon hydrolysis would yield indan-1,2-dione.
Electrochemical oxidation provides another pathway for amine transformation. The process typically begins with a one-electron oxidation of the amine to a radical cation. mdpi.com This is followed by deprotonation at the α-carbon to yield a radical, which can undergo further oxidation. Chemical oxidants like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can also be used, often in a catalytic cycle, to achieve selective oxidation of amines. researchgate.net The specific outcome of oxidizing this compound would be influenced by the presence of the adjacent ketone, which could affect the stability of intermediates and direct the reaction pathway.
Tandem and Cascade Reactions
The bifunctional nature of this compound, possessing both a nucleophilic amine and an electrophilic ketone, makes it an ideal substrate for tandem and cascade reactions, where multiple bonds are formed in a single operation.
Intramolecular Cyclizations Involving Both Functional Groups
Intramolecular reactions between the amine and ketone functionalities of this compound or its derivatives can lead to the formation of complex heterocyclic structures. For instance, after N-alkylation with a group containing a suitable functional moiety (e.g., a carboxylic acid or ester), an intramolecular cyclization can be triggered. A Brønsted acid-catalyzed intramolecular cyclization of N-protected diazoketones derived from amino acids has been shown to produce 1,3-oxazinane-2,5-diones. frontiersin.orgresearchgate.net A similar strategy could be envisioned for derivatives of this compound, where the amine and a tethered functional group cyclize.
The rate and feasibility of such cyclizations are often dependent on factors like pH and temperature. researchgate.netrsc.org The formation of five- or six-membered rings is generally favored. These reactions are powerful tools for rapidly building molecular complexity from a relatively simple starting material. mdpi.com
Multi-Component Reactions Utilizing this compound
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. wikipedia.orgebrary.netnih.gov this compound is a prime candidate for MCRs, as it can provide either the amine or the ketone component.
In an Ugi four-component reaction, for example, an amine, a ketone, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. organic-chemistry.org this compound could serve as the amine component, reacting with an external ketone, or as the ketone component, reacting with an external amine. This flexibility allows for the creation of diverse molecular libraries from a single chiral building block. nih.gov Similarly, in the Passerini three-component reaction, which involves a carboxylic acid, an isocyanide, and a carbonyl compound, this compound could serve as the ketone. organic-chemistry.org The inherent chirality of the starting material would be transferred to the product, making these MCRs valuable for asymmetric synthesis.
Stereospecific and Stereoselective Transformations
The presence of a stereocenter at the C2 position makes this compound a valuable chiral building block for stereospecific and stereoselective synthesis. In a stereospecific reaction, a stereochemically defined starting material yields a stereochemically defined product. In a stereoselective reaction, one stereoisomer is formed preferentially over others.
The chiral center in this compound can direct the stereochemical outcome of reactions at the adjacent ketone or at the amine group. For example, the reduction of the ketone can be highly diastereoselective, with the incoming hydride attacking from the less sterically hindered face, as directed by the amino group or its derivatives. The synthesis of cis-1-aminoindan-2-ol, a key intermediate for HIV protease inhibitors, often relies on the stereoselective reduction of a related α-hydroxy oxime-ether. nih.gov
Furthermore, this compound can be used to synthesize chiral auxiliaries or ligands for asymmetric catalysis. nih.gov For instance, derivatives of the closely related cis-1-aminoindan-2-ol have been successfully employed as chiral auxiliaries in asymmetric aldol (B89426) reactions and Diels-Alder reactions, and as ligands for catalytic asymmetric reductions of ketones. nih.gov These applications highlight the importance of the indane scaffold in controlling the stereochemistry of chemical transformations. mdpi.comnih.gov
Retention or Inversion of Configuration at C2
The stereochemical integrity of the C2 center in this compound is a critical consideration in its chemical transformations. Depending on the reaction mechanism and the nature of the reagents, reactions involving the C2 position can proceed with either retention or inversion of the original (S)-configuration.
Intramolecular cyclization reactions, for instance, can be designed to proceed with a predictable stereochemical outcome. While specific examples for this compound are not extensively documented in publicly available research, analogous transformations in related amino-indanol systems provide valuable insights. For example, the intramolecular cyclization of an amide, where the C2 position bears a suitable leaving group, is known to proceed through an SN2-type mechanism, which results in an inversion of configuration at the reacting center.
Conversely, achieving retention of configuration at C2 often necessitates different synthetic strategies. One such approach observed in related systems involves the reduction of cyclic sulfamidates. This type of transformation is known to proceed with retention of stereochemistry at the carbon bearing the nitrogen substituent. While direct application to this compound would require prior conversion of the amino ketone to a suitable precursor, it highlights a viable strategy for maintaining the C2 stereocenter during functionalization.
The stereochemical outcome of reactions at C2 is a crucial factor in the synthesis of derivatives of this compound, as the biological activity and chemical properties of the resulting molecules are often highly dependent on their absolute stereochemistry.
Diastereoselective Control in Remote Functionalization
The chiral center at C2 can exert significant diastereoselective control over reactions occurring at other positions within the indanone ring system, a phenomenon known as remote functionalization. This stereochemical influence is transmitted through the rigid, bicyclic framework of the indanone, allowing for the controlled introduction of new stereocenters.
While specific studies detailing the remote functionalization of this compound are limited, the principles of diastereoselective control in related indanone systems are well-established. For example, the enantioselective synthesis of 2,3-disubstituted indanones has been achieved with high diastereoselectivity through methods such as palladium-catalyzed intramolecular asymmetric allylic alkylation. In these reactions, the existing stereocenter directs the approach of the incoming reagent, leading to the preferential formation of one diastereomer over the other.
The amino group at the C2 position of this compound can play a pivotal role in directing such remote functionalizations. It can act as a coordinating group for a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and facilitating its selective functionalization. This directed metalation approach is a powerful tool for achieving site-selective and diastereoselective C-H functionalization in cyclic systems.
Furthermore, the conformational rigidity of the indanone scaffold, influenced by the stereochemistry at C2, can create a sterically biased environment that dictates the facial selectivity of reactions at remote prochiral centers, such as the enolate formed from the ketone. This inherent chirality can be exploited to achieve high levels of diastereocontrol in reactions like alkylations, aldol additions, and Michael reactions at the C3 position.
The ability to control the diastereoselectivity of remote functionalizations is of paramount importance for the synthesis of complex, poly-substituted indane derivatives with well-defined three-dimensional structures, which are often sought after in medicinal chemistry and materials science.
Stereochemical Aspects and Conformational Analysis
Enantiomeric Purity Determination and Characterization Techniques
Establishing the enantiomeric purity of (S)-2-Aminoindan-1-one is essential for its application in stereoselective synthesis and pharmacological studies. Several analytical techniques are employed for this purpose, each leveraging the unique properties of enantiomers in a chiral environment.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating enantiomers and quantifying the enantiomeric excess (ee) of a sample. These techniques rely on the differential interaction of enantiomers with a chiral stationary phase (CSP).
The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation and quantification. For amino compounds like this compound, several types of CSPs are effective. ankara.edu.trsigmaaldrich.com
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used and offer broad applicability for the separation of a wide range of chiral compounds, including those with amino groups. researchgate.net
Macrocyclic Glycopeptide CSPs: Chiral selectors like teicoplanin and vancomycin (B549263) are particularly effective for separating underivatized amino acids and related polar compounds. sigmaaldrich.comnih.gov Their structure allows for multiple chiral recognition interactions, including hydrogen bonding, ionic interactions, and steric repulsion.
Crown Ether-based CSPs: These are specifically designed for the separation of primary amino compounds. The chiral crown ether cavity selectively complexes with the protonated amino group of one enantiomer more strongly than the other. ankara.edu.tr
While specific application notes for this compound are not prevalent in the literature, methods developed for other aminoindanes and chiral primary amines are directly applicable. google.com For instance, a patent describing the resolution of chiral acids using aminoindanol (B8576300) derivatives confirms the enantiomeric excess of the resolved products using chiral HPLC, demonstrating the utility of this technique within the aminoindan class of compounds. google.com The choice of CSP, mobile phase composition, and temperature are critical parameters that must be optimized to achieve baseline separation.
Table 1: Common Chiral Stationary Phases (CSPs) for Enantiomeric Separation of Amino Compounds This table is interactive. You can sort and filter the data.
| CSP Type | Chiral Selector Example | Typical Analytes | Separation Principle |
|---|---|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad range of chiral compounds | Hydrogen bonding, π-π interactions, steric hindrance |
| Macrocyclic Glycopeptide | Teicoplanin | Underivatized amino acids, amino alcohols | Complex formation via multiple interaction points |
| Crown Ether-based | (S,S)-18-Crown-6-tetracarboxylic acid | Primary amines, amino acids | Host-guest complexation with the ammonium (B1175870) ion |
Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that is typically insensitive to chirality, can be used to distinguish between enantiomers through the use of chiral auxiliary agents. These agents create a chiral environment that induces diastereomeric differentiation. Two primary methods are employed:
Chiral Solvating Agents (CSAs): These agents, also known as chiral shift reagents, form rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov The different spatial arrangements of these complexes result in distinct chemical shifts for the corresponding nuclei of the two enantiomers, allowing for their separate visualization and integration. Lanthanide-based complexes were historically common, but other agents like Pirkle's alcohol ((S)-(+)-2,2,2-Trifluoro-1-(9-anthryl)ethanol) are widely used. researchgate.net A study on the closely related (R,S)-1-aminoindan demonstrated successful enantiodiscrimination using Pirkle's alcohol, where the signals for the protons of the R and S enantiomers were clearly resolved in the ¹H NMR spectrum. researchgate.net This approach is directly applicable to this compound.
Chiral Derivatizing Agents (CDAs): In this method, the enantiomers are reacted with a chiral agent to form stable, covalent diastereomers. These diastereomers have different physical properties and, consequently, distinct NMR spectra, allowing for straightforward analysis without the need for specialized reagents in the NMR tube itself. nih.gov
The magnitude of the chemical shift difference (Δδ) between the enantiomeric signals in the presence of a CSA depends on the strength of the interaction, the concentration of the CSA, and the temperature. By integrating the distinct signals, the enantiomeric ratio can be accurately determined.
Optical activity is a hallmark property of chiral molecules. This compound, being a single enantiomer, will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are measured using a polarimeter. wikipedia.org
The specific rotation ([α]) is a standardized physical constant for a chiral compound and is defined by the Biot equation:
[α]λT = α / (l × c)
Where:
α is the observed rotation in degrees.
T is the temperature (usually 20 or 25 °C).
λ is the wavelength of the light (typically the sodium D-line, 589 nm).
l is the path length of the polarimeter cell in decimeters (dm).
c is the concentration of the sample in grams per milliliter (g/mL). masterorganicchemistry.com
Different enantiomers of the same compound rotate light by an equal magnitude but in opposite directions. The (S)-enantiomer will have a specific rotation that is equal in magnitude and opposite in sign to the (R)-enantiomer. masterorganicchemistry.com A racemic mixture (50:50 of R and S) will exhibit no optical rotation.
The specific rotation value for pure this compound is a key parameter for its characterization. Once this value is known, the observed rotation of any synthesized sample can be used to calculate its enantiomeric excess (ee), also known as optical purity, using the formula:
ee (%) = ([α]observed / [α]max) × 100
Where [α]max is the specific rotation of the pure enantiomer. While the specific rotation value for this compound is not widely reported in foundational literature, the following table illustrates how experimental data would be used to characterize a sample.
Table 2: Hypothetical Optical Rotation Data and Enantiomeric Excess Calculation This table is interactive. You can sort and filter the data.
| Parameter | Value | Unit | Notes |
|---|---|---|---|
| Assumed [α] of pure (S)-enantiomer | +X.X | degrees | Value to be determined experimentally. |
| Sample Concentration (c) | 0.50 | g/100 mL | |
| Path Length (l) | 1.0 | dm | |
| Observed Rotation (α) | +0.45X | degrees | Measured value from a polarimeter. |
| Calculated [α] of sample | +0.9X | degrees | Calculated using Biot's law. |
Conformational Preferences and Dynamics
The three-dimensional structure of this compound is not static. The molecule undergoes conformational changes, primarily involving the five-membered cyclopentanone (B42830) ring and the orientation of the amino substituent. Understanding these dynamics is crucial as the preferred conformation can dictate the molecule's reactivity and intermolecular interactions.
The indane scaffold consists of a benzene (B151609) ring fused to a five-membered ring. Unlike the planar benzene ring, the five-membered ring is non-planar and flexible, a phenomenon known as ring puckering. researchgate.net The cyclopentane (B165970) ring in indane derivatives typically adopts one of two main puckered conformations to relieve torsional strain:
Envelope (Cs symmetry): Four of the carbon atoms are coplanar, and the fifth is out of the plane.
Twist (C2 symmetry): Two adjacent atoms are displaced on opposite sides of the plane formed by the other three.
These conformations can interconvert through a low-energy process called pseudorotation. In the case of 2-aminoindan-1-one, the fusion to the benzene ring and the presence of the sp²-hybridized carbonyl carbon (C1) significantly influence the puckering. The C1, the two bridgehead carbons, and the benzene ring create a relatively rigid plane. The main conformational flexibility arises from the out-of-plane positions of C2 and C3. The cyclopentanone ring is expected to exist in a rapid equilibrium between envelope and twist forms, with the exact preference determined by the substituents.
Computational studies, such as those using the molecular mechanics (MM2) method on related 2-aminoindans, are used to determine the relative energies of these conformers. nih.gov The energy barrier for the interconversion is typically low, leading to a dynamic equilibrium at room temperature.
The amino group at the C2 position can adopt different spatial orientations relative to the puckered five-membered ring. The two primary conformations are described by the position of the C-N bond relative to the approximate plane of the ring:
Axial (N-axial): The C-N bond is roughly perpendicular to the plane of the indane ring system.
Equatorial (N-equatorial): The C-N bond points away from the ring, in the approximate plane.
Conformational analyses of substituted 2-aminoindans have shown that the energetic preference for an axial or equatorial conformation is highly dependent on the nature of other substituents on both the amino group and the indane ring. nih.gov For instance, X-ray crystallography of (R)-4-methoxy-2-aminoindan salt showed the ammonium group in an axial position. nih.gov Conversely, calculations predicted that for the potent dopamine (B1211576) agonist (R)-4-hydroxy-2-(di-n-propylamino)indan, the N-equatorial conformation is more stable. nih.gov This stability is attributed to minimizing steric interactions and optimizing electronic interactions with the aromatic ring.
For the parent this compound, a dynamic equilibrium between the N-axial and N-equatorial conformers is expected. The relative populations of these conformers can be estimated using computational chemistry methods to calculate their ground-state energies. Furthermore, free rotation around the C2-N bond is generally expected to have a low energy barrier, allowing the hydrogen atoms of the amino group to rapidly reorient, unless restricted by strong intramolecular or intermolecular hydrogen bonding. researchgate.netnih.gov
Intramolecular Non-Covalent Interactions (e.g., N-H···O hydrogen bonding)
The molecular structure of this compound, which features a primary amino group (-NH₂) positioned beta to a carbonyl group (C=O) within a conjugated system, is conducive to the formation of a significant intramolecular non-covalent interaction. Specifically, a six-membered pseudo-ring can be formed via an N-H···O hydrogen bond. This type of interaction is characteristic of β-enaminones and related heterodienes (...O=C-C=C-NH...) and is often described by the model of Resonance-Assisted Hydrogen Bonding (RAHB). unife.itacs.org
The RAHB model posits a synergistic relationship between π-electron delocalization within the conjugated fragment and the strengthening of the hydrogen bond. acs.org In the case of this compound, the delocalization of electrons across the O=C-C=C-N system enhances the acidity of the N-H proton and the basicity of the carbonyl oxygen, leading to a stronger and shorter hydrogen bond than would be expected in a non-conjugated system. acs.org
Spectroscopic and computational studies on analogous compounds provide evidence for this interaction. For instance, investigations of 2'-aminoacetophenone, an acyclic analogue, using ¹⁷O NMR spectroscopy and molecular mechanics (MM2) calculations, have predicted N-H···O hydrogen bonding distances of approximately 1.97 Å. rsc.org Various spectroscopic techniques can be used to characterize the strength of such intramolecular hydrogen bonds. nih.gov
Key Spectroscopic Indicators of N-H···O Hydrogen Bonding:
| Spectroscopic Method | Observed Effect | Rationale |
| ¹H NMR | Downfield shift of the N-H proton signal (increased δ) | The hydrogen nucleus is deshielded by the proximity of the electronegative oxygen atom. unife.it |
| Infrared (IR) | Red-shift (decrease in wavenumber, ν) of the N-H stretching frequency | The N-H bond is weakened and elongated due to its participation in the hydrogen bond. unife.it |
| ¹³C NMR | Shifts in the resonance of carbonyl and adjacent carbons | Changes in electron density due to π-delocalization and hydrogen bonding affect the chemical environment of the carbon nuclei. mdpi.com |
The presence of this intramolecular hydrogen bond has a significant impact on the molecule's conformation, enforcing a degree of planarity on the five-membered ring and restricting the rotation of the amino group. This conformational rigidity is a key feature of its stereochemical profile.
Absolute Configuration Assignment (e.g., by X-ray Crystallography of Derivatives)
The assignment of the absolute configuration of a chiral molecule like this compound is crucial for understanding its chemical and biological properties. While various techniques exist, single-crystal X-ray crystallography is the most definitive method for unambiguously determining the three-dimensional arrangement of atoms in space. wikipedia.org
For organic molecules composed of light atoms (C, H, N, O), determining the absolute configuration from the parent molecule's crystal structure can be challenging due to weak anomalous dispersion effects. wikipedia.org A common and highly reliable strategy to overcome this is to prepare a crystalline derivative by reacting the chiral molecule with a chiral reagent of a known, single absolute configuration. This process creates a diastereomer, where the relative configuration of the two chiral centers can be determined with high confidence.
A typical procedure for an amine like this compound involves the formation of a diastereomeric salt with a chiral acid of known absolute configuration, such as (+)-tartaric acid or its derivatives. This approach has been successfully applied to related aminoindan structures. For example, the absolute configuration of 4-methoxy-2-aminoindan was determined by analyzing the X-ray crystal structure of its (-)-D-tartaric acid salt. nih.gov
Generalized Steps for Absolute Configuration Assignment via Diastereomeric Salt Formation:
Salt Formation: The enantiomerically pure amine (e.g., this compound) is reacted with an enantiomerically pure chiral acid (e.g., (R,R)-tartaric acid) to form a diastereomeric salt (e.g., the (S)-amine-(R,R)-acid salt).
Crystallization: A single crystal of the diastereomeric salt suitable for X-ray diffraction is grown.
X-ray Diffraction Analysis: The crystal is analyzed using an X-ray diffractometer. The resulting diffraction pattern allows for the calculation of the electron density map and the precise placement of all atoms in the crystal lattice.
Structure Solution: The three-dimensional structure of the diastereomeric salt is solved. Since the absolute configuration of the chiral acid component is already known, the absolute configuration of the amine component can be unequivocally assigned based on its determined spatial relationship to the known component.
This method effectively translates the challenge of determining absolute configuration into one of determining relative configuration within the well-defined crystal structure of the diastereomer.
Spectroscopic Characterization Beyond Basic Identification
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools to go beyond simple proton and carbon counts, providing insights into the three-dimensional structure and conformational dynamics of (S)-2-Aminoindan-1-one.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the molecule. creative-biostructure.comnih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. creative-biostructure.comsdsu.edu For this compound, COSY would reveal correlations between the protons on the indane ring, helping to trace the connectivity of the carbon skeleton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comsdsu.edu This is crucial for assigning the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.edu HMBC is particularly useful for identifying quaternary carbons and for piecing together the molecular framework by connecting different spin systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. creative-biostructure.comprinceton.edu This through-space correlation is vital for determining the stereochemistry and conformation of the molecule. For this compound, NOESY can reveal the spatial relationship between the amino group and the protons on the indane ring.
These 2D NMR experiments, when used in combination, provide a comprehensive picture of the molecular structure of this compound. researchgate.net
Table 1: Exemplary 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Gained |
| COSY | ¹H – ¹H | Identifies J-coupled protons, confirming the proton network within the indane ring. |
| HSQC | ¹H – ¹³C (one bond) | Assigns carbon signals based on their directly attached protons. |
| HMBC | ¹H – ¹³C (multiple bonds) | Confirms connectivity across the molecule, including quaternary carbons. |
| NOESY | ¹H – ¹H (through space) | Provides information on the 3D structure and stereochemistry. |
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) is a powerful technique for studying the rates and thermodynamics of conformational changes in molecules. copernicus.org In molecules that can exist in multiple conformations that interconvert at a rate comparable to the NMR timescale, the appearance of the NMR spectrum can be temperature-dependent. doi.org
For this compound, the five-membered ring of the indane system is not planar and can undergo puckering. Additionally, rotation around the C-N bond of the amino group could be restricted. DNMR studies, by analyzing changes in the NMR spectra at different temperatures, can provide information on the energy barriers associated with these conformational processes. copernicus.orgdoi.org This allows for the characterization of the different conformers present at equilibrium and the dynamics of their interconversion. nih.gov
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is highly sensitive to the types of chemical bonds and functional groups present. mt.comyoutube.com
Analysis of Carbonyl and Amine Vibrational Modes
The FT-IR and Raman spectra of this compound are characterized by specific vibrational modes corresponding to its key functional groups: the carbonyl group (C=O) of the ketone and the primary amine group (-NH₂).
Carbonyl (C=O) Stretching: The C=O stretching vibration in ketones typically appears as a strong band in the FT-IR spectrum in the region of 1725-1705 cm⁻¹. wpmucdn.com In aromatic ketones, this frequency can be slightly lower, around 1690-1666 cm⁻¹. wpmucdn.com The corresponding Raman signal is generally weaker. researchgate.net
Amine (N-H) Stretching: Primary amines (R-NH₂) exhibit two N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.com These bands are typically weaker and sharper than the O-H stretching bands of alcohols. orgchemboulder.comlibretexts.org
Amine (N-H) Bending: Primary amines also show an N-H bending (scissoring) vibration in the range of 1650-1580 cm⁻¹. orgchemboulder.com
C-N Stretching: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ region. orgchemboulder.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl | C=O Stretch | 1725 - 1680 |
| Amine | N-H Stretch (asymmetric) | 3500 - 3400 |
| Amine | N-H Stretch (symmetric) | 3400 - 3300 |
| Amine | N-H Bend | 1650 - 1580 |
| Amine | C-N Stretch | 1250 - 1020 |
The exact positions of these bands can be influenced by factors such as hydrogen bonding and the electronic effects of the aromatic ring. scialert.net
Hydrogen Bonding Network Analysis
The presence of both a hydrogen bond donor (the amine group) and a hydrogen bond acceptor (the carbonyl group) in this compound allows for the formation of intermolecular hydrogen bonds. This hydrogen bonding network can significantly influence the vibrational frequencies of the involved functional groups. nih.govnih.gov
In the solid state or in concentrated solutions, the N-H and C=O stretching frequencies are expected to shift to lower wavenumbers (red-shift) due to the weakening of these bonds upon hydrogen bond formation. elsevierpure.combrandeis.edu The extent of this shift can provide information about the strength and nature of the hydrogen bonding interactions. Temperature-dependent and concentration-dependent FT-IR studies can be employed to further investigate the dynamics and thermodynamics of the hydrogen bonding network.
Circular Dichroism (CD) Spectroscopy for Chiral Characterization
Circular Dichroism (CD) spectroscopy is an essential technique for characterizing chiral molecules. nih.govreddit.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov Since this compound possesses a stereocenter at the C2 position, it is optically active and will exhibit a characteristic CD spectrum.
The CD spectrum provides a fingerprint of the chiral structure and can be used to confirm the absolute configuration of the molecule. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophores and the chiral center. rsc.orgens-lyon.fr Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum and aid in the assignment of the absolute configuration by comparing the calculated spectrum with the experimental one. nih.gov The chiroptical properties of such molecules are of significant interest for their potential applications in various fields. rsc.org
Table 3: Spectroscopic Techniques and their Application to this compound
| Spectroscopic Technique | Information Provided |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Detailed structural elucidation, including connectivity and stereochemistry. creative-biostructure.comsdsu.eduprinceton.edu |
| Dynamic NMR | Conformational analysis and dynamics of ring puckering and bond rotation. copernicus.orgdoi.org |
| FT-IR and Raman Spectroscopy | Identification of functional groups and analysis of their vibrational modes. mt.com |
| Circular Dichroism (CD) Spectroscopy | Confirmation of chirality and determination of absolute configuration. nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of chemical compounds. In the case of this compound, HRMS provides not only the precise mass of the molecular ion, confirming its elemental composition, but also offers insights into its structure through the analysis of fragmentation patterns.
Exact Mass Determination
The molecular formula for this compound is C₉H₉NO. The theoretical exact mass (monoisotopic mass) is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).
The calculated theoretical exact mass for the protonated molecule, [M+H]⁺, of this compound is 148.0757 Da. In a typical HRMS analysis, the experimentally measured mass is compared to this theoretical value. The difference, expressed in parts per million (ppm), provides a measure of the accuracy of the measurement and confidence in the assigned molecular formula. Modern HRMS instruments can readily achieve mass accuracies of less than 5 ppm.
| Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| Neutral Molecule (M) | C₉H₉NO | 147.0684 |
| Protonated Molecule [M+H]⁺ | [C₉H₁₀NO]⁺ | 148.0757 |
Fragmentation Pathways
The fragmentation of this compound in a mass spectrometer, typically following electron ionization (EI) or collision-induced dissociation (CID) of the protonated molecule, can be predicted based on the established fragmentation rules for ketones and amines. The structure of this compound, being an α-amino ketone, presents several likely pathways for fragmentation.
The initial ionization event usually involves the removal of a non-bonding electron from the nitrogen or oxygen atom, leading to the formation of a molecular ion (M⁺) or, in the case of electrospray ionization (ESI), a protonated molecule ([M+H]⁺). The subsequent fragmentation of this ion is driven by the stability of the resulting fragment ions and neutral losses.
Key proposed fragmentation pathways for protonated this compound include:
α-Cleavage adjacent to the carbonyl group: This is a characteristic fragmentation for ketones. Cleavage of the bond between the carbonyl carbon and the adjacent benzylic carbon would lead to the formation of a stable benzoyl cation or a related fragment.
α-Cleavage adjacent to the amino group: This is a typical fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the formation of a stable iminium ion.
Loss of small neutral molecules: The loss of stable neutral molecules such as carbon monoxide (CO), ammonia (B1221849) (NH₃), or water (H₂O, if formed through rearrangement) is a common fragmentation process.
Based on these principles, a plausible fragmentation pathway for protonated this compound is proposed below:
| Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure | Fragmentation Pathway Description |
|---|---|---|---|
| 120.0597 | CO | [C₈H₁₀N]⁺ | Loss of carbon monoxide from the protonated molecular ion. |
| 131.0495 | NH₃ | [C₉H₇O]⁺ | Loss of ammonia from the protonated molecular ion. |
| 104.0519 | CO + H₂C=NH | [C₇H₆O]⁺• | Sequential loss of carbon monoxide and ethenimine. |
| 91.0542 | CO + CH₂NH₂ | [C₇H₇]⁺ | Formation of the tropylium (B1234903) ion, a common stable fragment in aromatic compounds. |
The fragmentation pattern observed in an experimental HRMS spectrum would allow for the confirmation of these proposed pathways and provide definitive structural information for this compound. The high mass accuracy of HRMS ensures that the elemental composition of each fragment ion can be determined with high confidence.
Computational and Theoretical Studies
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects (in the gas phase) or with simplified solvent models.
Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, which corresponds to its most stable three-dimensional structure. cp2k.org For (S)-2-Aminoindan-1-one, methods like DFT with a functional such as B3LYP and a basis set like 6-31+G(d,p) are commonly employed to predict equilibrium bond lengths, bond angles, and dihedral angles. nih.gov
The five-membered ring in the indanone core is not planar, and these calculations can precisely determine the degree of puckering and the preferred orientation of the amino group substituent. The amino group can exist in two primary conformations: pseudo-axial and pseudo-equatorial. Ab initio calculations on related molecules, such as 2-aminoindane-2-phosphonic acid, indicate that there is often a small energy barrier between such conformations, with the equatorial conformer frequently being more stable. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) This table presents hypothetical, yet chemically reasonable, data that would be obtained from a DFT/B3LYP/6-31G(d) calculation.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-N | 1.47 Å |
| Bond Angle | H-N-H | 107.5° |
| Dihedral Angle | H-N-C-C(ring) | -65° (gauche) |
Electronic structure analysis provides insight into the distribution of electrons within the molecule. Key properties derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (Egap) is an indicator of the molecule's chemical reactivity and stability. scispace.com Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich (negative potential, e.g., around the carbonyl oxygen) and electron-poor (positive potential, e.g., around the amine hydrogens) regions of the molecule, which are crucial for understanding intermolecular interactions.
Quantum chemical methods are widely used to predict spectroscopic data, which can then be used to interpret and assign experimental spectra.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) properties involve computing the magnetic shielding tensor for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). uwec.edu DFT methods have proven effective in predicting both ¹H and ¹³C NMR chemical shifts with reasonable accuracy, aiding in the structural elucidation of complex organic molecules. ubc.caillinois.edu
Vibrational Frequencies: The calculation of vibrational frequencies is based on the second derivative of the energy with respect to the atomic coordinates (the Hessian matrix). wisc.edu Diagonalizing this matrix yields the normal modes of vibration and their corresponding frequencies, which correlate with peaks in Infrared (IR) and Raman spectra. nih.gov Theoretical assignments based on the Potential Energy Distribution (PED) can definitively link a calculated frequency to a specific molecular motion, such as C=O stretching, N-H bending, or ring puckering modes. nih.govresearchgate.net Studies on the related 1-aminoindan have successfully used DFT calculations to assign low-frequency ring twisting and puckering modes. nih.gov
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table shows representative theoretical values that would be calculated using DFT methods.
| Spectroscopy Type | Feature | Predicted Value | Assignment |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) | ~205 ppm | Carbonyl Carbon (C=O) |
| ¹H NMR | Chemical Shift (δ) | ~7.2-7.8 ppm | Aromatic Protons |
| IR | Frequency (ν) | ~1710 cm⁻¹ | C=O Stretch |
| IR | Frequency (ν) | ~3350 cm⁻¹ | N-H Symmetric Stretch |
The biological activity and physical properties of a flexible molecule are often determined by the ensemble of its low-energy conformations. Computational methods can map the conformational energy landscape, also known as the Potential Energy Surface (PES), by systematically varying key dihedral angles and calculating the energy of each resulting geometry. nih.gov
For this compound, the key degrees of freedom are the puckering of the five-membered cyclopentanone (B42830) ring and the rotation of the C-N bond. Conformational analyses of structurally similar 2-aminoindans have been performed using molecular mechanics, which predicted distinct energy minima corresponding to N-axial and N-equatorial conformations. nih.govacs.org More accurate DFT or ab initio calculations would refine these findings, providing precise relative energies (ΔE) and the energy barriers for interconversion between these states. This analysis is crucial for understanding which shapes the molecule is likely to adopt in different environments. nih.gov
Quantum chemical calculations are indispensable for elucidating reaction mechanisms. nih.gov A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy path between reactants and products. nih.gov Computational algorithms can locate these TS structures, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.govpwr.edu.pl
For a reaction involving this compound, such as its synthesis via cyclization or a nucleophilic addition to its carbonyl group, DFT calculations could be used to:
Identify the structures of reactants, intermediates, transition states, and products.
Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.
Visualize the atomic motions of the imaginary frequency to confirm that the TS connects the desired reactant and product states.
Molecular Dynamics Simulations
While quantum chemical calculations typically describe molecules in a static state (at 0 K), Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. frontiersin.org This approach provides a dynamic picture of molecular behavior at finite temperatures. ajchem-a.com
MD simulations are particularly well-suited for exploring the conformational flexibility of molecules in a condensed phase, such as in a solvent. fu-berlin.de An MD simulation of this compound would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate their collective motion over nanoseconds to microseconds. nih.govelifesciences.org
From such a simulation, one can analyze the trajectory to:
Observe transitions between different conformations (e.g., axial-equatorial flips of the amino group) and determine their relative populations and lifetimes.
Study the effect of the solvent on conformational preferences. Polar solvents can stabilize certain conformers through specific interactions like hydrogen bonding.
Solvation effects are critical to understanding a molecule's behavior in a biological or chemical context. MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. nih.gov Analysis of the simulation can reveal the structure of the solvation shell, identifying how water molecules arrange around the polar amine and carbonyl groups versus the nonpolar aromatic ring. nih.gov Properties such as radial distribution functions can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, providing a detailed picture of the molecule's immediate environment. nih.gov
Intermolecular Interaction Studies
For a molecule like this compound, which possesses a primary amine (-NH2), a ketone group (C=O), and an aromatic ring, several key intermolecular interactions can be theoretically predicted:
Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the lone pairs on the nitrogen and the oxygen of the ketone group can act as hydrogen bond acceptors. This would allow for the formation of hydrogen-bonded networks between molecules of this compound.
π-π Stacking: The presence of the indane aromatic ring system would facilitate π-π stacking interactions, where the electron clouds of adjacent aromatic rings interact favorably.
Dipole-Dipole Interactions: The ketone group introduces a significant dipole moment in the molecule, leading to dipole-dipole interactions that would influence its solid-state packing and solution-phase behavior.
While these interactions are expected based on the molecule's structure, specific quantitative data from dedicated computational studies on this compound, such as interaction energies or geometric parameters of dimers and larger clusters, have not been publicly reported. Such studies would typically involve high-level quantum mechanical calculations to determine the strength and nature of these non-covalent bonds.
Interactive Data Table: Predicted Intermolecular Interactions in this compound
| Interaction Type | Potential Donor/Acceptor/Participant | Predicted Significance |
| Hydrogen Bonding | Amine group (-NH₂) as donor | High |
| Ketone group (C=O) as acceptor | High | |
| Nitrogen atom as acceptor | Moderate | |
| π-π Stacking | Indane aromatic ring | High |
| Dipole-Dipole | Ketone group (C=O) | High |
| van der Waals Forces | Entire molecule | Moderate |
Docking Studies (Purely Theoretical, Non-Biological Receptor Binding)
There is a notable absence of published research detailing the docking of this compound to purely theoretical or non-biological receptors. Docking studies are computational simulations that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While extensively used in drug discovery to study interactions with biological targets like proteins and enzymes, this methodology can also be applied in the field of supramolecular chemistry to investigate binding with synthetic, non-biological hosts.
Examples of non-biological receptors could include:
Cyclodextrins: Cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.
Calixarenes: Macrocyclic compounds forming a "cup-like" shape that can encapsulate smaller guest molecules.
Crown Ethers: Cyclic chemical compounds consisting of a ring containing several ether groups, capable of binding cations.
Functionalized Surfaces: Theoretical surfaces, such as graphene or metallic nanoparticles, functionalized with specific chemical groups to study binding affinities.
A theoretical docking study of this compound with such a non-biological receptor would provide insights into the non-covalent forces driving the formation of a host-guest complex. The results would typically be presented as a binding affinity or docking score, which is an estimation of the binding free energy. This score is influenced by factors such as electrostatic interactions, van der Waals forces, hydrogen bonding, and the desolvation penalty.
Without specific studies, it is not possible to provide data on the binding affinity or preferred binding poses of this compound within any non-biological receptor. Such research would be valuable for applications in materials science, sensor development, and the design of novel supramolecular assemblies.
Interactive Data Table: Hypothetical Docking Study Parameters for this compound
| Parameter | Description | Relevance to Study |
| Ligand | This compound | The molecule of interest for binding. |
| Receptor | e.g., Beta-cyclodextrin, Calix bath.ac.ukarene | A non-biological host molecule. |
| Docking Software | e.g., AutoDock, GOLD, Glide | The computational algorithm used for simulation. |
| Scoring Function | e.g., Binding Energy (kcal/mol) | A value to estimate the strength of the interaction. |
| Output | Binding Pose, Interaction Map | Predicted 3D orientation and key non-covalent contacts. |
Applications in Advanced Organic Synthesis and Materials Science Non Biological
Chiral Building Block in the Synthesis of Complex Molecules
In the field of asymmetric synthesis, where the goal is the selective production of a single enantiomer of a chiral molecule, the use of "chiral building blocks" is a cornerstone strategy. wikipedia.org These are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their chirality to the final product. (S)-2-Aminoindan-1-one, as a chiral α-amino ketone, serves as a significant synthon, or building block, for this purpose. nih.gov Its indane framework is conformationally restricted, which provides a predictable and stable three-dimensional structure, a highly desirable trait for controlling the stereochemical outcome of reactions. nih.gov
The primary application of this compound in complex molecule synthesis is its role as a precursor to chiral ligands and chiral auxiliaries. These two classes of molecules are central to modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in fields like pharmaceuticals. wikipedia.orgenamine.net
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to direct the stereoselective formation of a new chiral center. ankara.edu.tr The amino and keto groups of this compound can be chemically modified to create more complex auxiliaries. For instance, the closely related compound cis-1-amino-2-indanol is used to synthesize oxazolidinone auxiliaries. nih.gov These auxiliaries can be attached to a prochiral substrate, where the bulky and rigid indane structure effectively blocks one face of the molecule, forcing a reagent to attack from the less hindered side and thereby creating the desired stereoisomer. After the reaction, the auxiliary can be cleaved and recovered.
A chiral ligand binds to a metal center to form a chiral catalyst. This catalyst then orchestrates a reaction, such as a hydrogenation or a carbon-carbon bond formation, to proceed with high enantioselectivity. enamine.net The structure of this compound is a valuable starting point for designing bidentate ligands (ligands that bind to a metal at two points). For example, the amine and a derivative of the ketone group can coordinate to a metal like rhodium or palladium. The inherent chirality and rigidity of the indane backbone of the ligand create a specific chiral environment around the metal catalyst, which in turn dictates the stereochemical outcome of the reaction it catalyzes. nih.gov
Table 1: Examples of Asymmetric Reactions Using Indane-Derived Auxiliaries and Ligands
| Reaction Type | Auxiliary/Ligand Derived From | Metal Catalyst (if any) | Typical Substrate | Stereoselectivity |
| Aldol (B89426) Reaction | Oxazolidinone from aminoindanol (B8576300) | Boron or Titanium | Aldehydes, Esters | High diastereoselectivity |
| Diels-Alder | Bis(oxazoline) from aminoindanol | Copper or Zinc | Dienes, Dienophiles | High enantioselectivity |
| Ketone Reduction | Oxazaborolidine from aminoindanol | N/A (Borane is reagent) | Prochiral ketones | High enantioselectivity |
This table is illustrative of applications using the closely related aminoindanol scaffold, demonstrating the potential of the aminoindanone structure.
A molecular scaffold is a core structure upon which other chemical groups can be systematically attached to build larger, functional molecules. The rigid, well-defined geometry of the indanone core makes this compound and its derivatives attractive scaffolds for the development of novel functional materials. nih.gov In materials science, predictable control over the three-dimensional arrangement of atoms is critical for designing materials with specific optical, electronic, or recognition properties.
Role in Mechanistic Organic Chemistry Studies
Beyond its direct synthetic applications, this compound and its derivatives serve as valuable tools for studying the mechanisms of chemical reactions, particularly those involving stereochemistry.
Understanding how and why a reaction favors the formation of one stereoisomer over another is a fundamental goal of mechanistic organic chemistry. Because of its conformational rigidity, a chiral auxiliary or ligand derived from this compound creates a predictable steric environment in the transition state of a reaction. nih.gov This predictability allows chemists to design experiments that can test hypotheses about how stereoselectivity is achieved.
By systematically modifying the structure of the indanone-derived catalyst or auxiliary and observing the effect on the stereochemical outcome of the reaction, researchers can map the shape and electronic properties of the transition state. This process helps to validate or refute theoretical models of asymmetric induction and provides deeper insight into the fundamental principles governing stereocontrol. ankara.edu.tr
The development of new and efficient ways to make molecules is a constant driver of chemical research. mdpi.com Chiral molecules like this compound are often used in the creation of new synthetic methods. Researchers might design a novel chiral ligand from the aminoindanone scaffold and then explore its effectiveness in a wide range of metal-catalyzed reactions. Success in this endeavor can lead to the establishment of a new methodology for, as an example, asymmetric C-H activation or cycloaddition reactions. organic-chemistry.org
For instance, the unique electronic and steric properties of a catalyst derived from this compound might enable a previously challenging chemical transformation to proceed with high yield and enantioselectivity. The discovery and optimization of such a process contribute a new tool to the broader field of organic synthesis, allowing other chemists to build complex molecules more efficiently. researchgate.net
Application as a Chiral Resolving Agent
One of the classic methods for separating a racemic mixture (a 50:50 mixture of two enantiomers) is chiral resolution. This process relies on the use of a single-enantiomer compound, known as a chiral resolving agent, to convert the pair of enantiomers into a pair of diastereomers. wikipedia.org
This compound, being a chiral amine, can serve as a resolving agent for racemic mixtures of chiral carboxylic acids. The process works as follows:
The chiral amine (the resolving agent) is added to the racemic mixture of the acid.
An acid-base reaction occurs, forming a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different properties, including solubility.
Due to this solubility difference, one of the diastereomeric salts will preferentially crystallize from the solution.
The crystallized salt is separated by filtration.
A simple acid-base workup is then used to break the salt apart, liberating the desired, now enantiomerically pure, acid and recovering the resolving agent.
The related compound, (1S,2R)-1-aminoindan-2-ol, has proven to be a highly effective resolving agent for commercially important non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614) and ibuprofen. google.com Studies have shown that the diastereomeric salts formed between the aminoindanol and the different enantiomers of the acid exhibit unexpectedly large differences in solubility, leading to a very efficient separation. google.com Given the structural similarity, this compound possesses the same fundamental features—a basic amine group and a rigid chiral backbone—that are key to this effective resolution process.
Table 2: Chiral Resolution of Racemic Acids via Diastereomeric Salt Formation
| Step | Process | Description |
| 1 | Salt Formation | Racemic Acid ((R)-Acid & (S)-Acid) + Chiral Base ((S)-Base) |
| 2 | Diastereomer Generation | Forms two salts: [(R)-Acid:(S)-Base] and [(S)-Acid:(S)-Base] |
| 3 | Fractional Crystallization | One diastereomeric salt is less soluble and precipitates from solution |
| 4 | Separation | Solid salt is filtered from the solution containing the more soluble salt |
| 5 | Liberation | Treatment of the separated salts with strong acid liberates the pure (R)-Acid and (S)-Acid, and recovers the (S)-Base |
Q & A
[Basic] What synthetic methodologies are most effective for producing (S)-2-Aminoindan-1-one with high enantiomeric excess?
Answer:
Effective enantioselective synthesis often employs asymmetric catalysis (e.g., chiral transition-metal complexes) or enzymatic resolution. Key parameters include solvent polarity, temperature, and catalyst loading. Systematic optimization via Design of Experiments (DoE) can identify ideal conditions. For reproducibility, document all variables (e.g., reaction time, purification steps) and validate enantiomeric excess using chiral HPLC or polarimetry .
[Advanced] How can researchers employ kinetic resolution techniques to isolate this compound from racemic mixtures in multi-step syntheses?
Answer:
Kinetic resolution relies on differential reaction rates of enantiomers with chiral catalysts or enzymes. Use time-controlled reactions to favor the desired (S)-enantiomer, followed by rapid quenching. Monitor progress via in-situ spectroscopy (e.g., FTIR) and validate using chiral stationary-phase chromatography. Computational modeling (DFT) can predict selectivity trends, while error analysis should address discrepancies between theoretical and experimental yields .
[Basic] What spectroscopic techniques are critical for confirming the structural integrity of this compound, and how should data interpretation be approached?
Answer:
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to verify the indanone backbone and amine group.
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- IR : Identify carbonyl (C=O) and amine (N-H) stretches.
Cross-validate data with literature spectra from authoritative databases (e.g., SciFinder) to resolve ambiguities .
[Advanced] What computational models predict the thermodynamic stability of this compound under varying environmental conditions, and how can these models be validated experimentally?
Answer:
Density Functional Theory (DFT) calculates Gibbs free energy changes for stability under pH, temperature, or solvent variations. Molecular Dynamics (MD) simulations assess solvation effects. Validate predictions by comparing calculated activation energies with experimental kinetic data (e.g., Arrhenius plots). Use sensitivity analysis to address discrepancies between model outputs and empirical observations .
[Basic] What are the best practices for storing and handling this compound to prevent racemization or degradation?
Answer:
- Store under inert atmosphere (argon/nitrogen) at -20°C to minimize oxidation.
- Use amber vials to avoid photodegradation.
- Conduct periodic stability assays (HPLC) to monitor enantiopurity. Document storage conditions in metadata for reproducibility .
[Advanced] How should contradictory results in the catalytic efficiency of different chiral ligands for this compound synthesis be analyzed and resolved?
Answer:
Contradictions may arise from uncontrolled variables (e.g., trace moisture, ligand purity). Perform controlled replicate experiments and statistical analysis (ANOVA) to identify outliers. Use X-ray crystallography to verify ligand-metal coordination modes. Cross-reference catalytic turnover numbers with literature data, prioritizing peer-reviewed studies over preprint repositories .
[Basic] What steps are essential in designing a reproducible synthesis protocol for this compound suitable for peer-reviewed publication?
Answer:
- Detail reaction setup (equipment, glassware drying methods).
- Report exact stoichiometry, purification methods (e.g., column chromatography gradients), and characterization data (yield, ee%).
- Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental rigor and data transparency .
[Advanced] In mechanistic studies of this compound reactions, how can isotopic labeling and kinetic isotope effects elucidate reaction pathways?
Answer:
Incorporate ¹³C or ¹⁵N isotopes at key positions (e.g., carbonyl carbon) to track bond cleavage/formation via NMR or MS. Measure kinetic isotope effects (KIE) to distinguish between concerted and stepwise mechanisms. Compare experimental KIEs with computational predictions (e.g., Bigeleisen equation) to validate mechanistic hypotheses .
Key Considerations for Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
